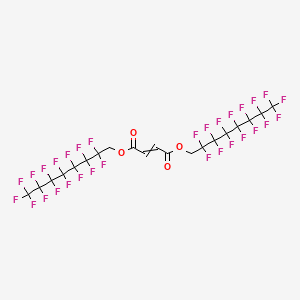

Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl) (2E)-but-2-enedioate

Description

Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl) (2E)-but-2-enedioate (CAS RN: 24120-18-1), also known as bis(pentadecafluorooctyl) fumarate, is a fluorinated ester characterized by two fully fluorinated octyl chains attached to a fumarate (trans-but-2-enedioate) backbone. This compound exhibits exceptional hydrophobicity and chemical stability due to its perfluorinated alkyl chains, which contribute to low surface energy (logP = 9.377) and high thermal resistance (melting point = 82°C, boiling point = 365.3°C) . Its density of 1.681 g/cm³ and flash point of 168.8°C further underscore its suitability for high-performance applications, such as superhydrophobic coatings and specialized polymer networks .

Properties

IUPAC Name |

bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl) but-2-enedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H6F30O4/c21-7(22,9(25,26)11(29,30)13(33,34)15(37,38)17(41,42)19(45,46)47)3-53-5(51)1-2-6(52)54-4-8(23,24)10(27,28)12(31,32)14(35,36)16(39,40)18(43,44)20(48,49)50/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCINQRFLHHIVBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C=CC(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H6F30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

880.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The principal preparation method for this compound is the esterification of fumaric acid (trans-butenedioic acid) with 1H,1H-perfluorooctanol (a perfluorinated alcohol) under catalyzed conditions in an organic solvent. This method is consistent with classical ester synthesis but adapted to accommodate the fluorinated reagents and to maintain the integrity of the perfluorinated chains.

-

- Fumaric acid (trans-butenedioic acid)

- 1H,1H-perfluorooctanol (C8 perfluorinated alcohol)

Reaction type: Esterification (condensation reaction between carboxylic acid and alcohol)

Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are typically used to promote ester formation.

Solvents: Organic solvents that dissolve both reactants and facilitate removal of water formed during the reaction, e.g., toluene or dichloromethane.

Reaction conditions: Controlled temperature (often reflux) to drive the equilibrium toward ester formation, with continuous removal of water to shift the reaction forward.

Detailed Reaction Scheme

$$

\text{Fumaric acid} + 2 \times \text{1H,1H-perfluorooctanol} \xrightarrow[\text{acid catalyst}]{\text{solvent, reflux}} \text{Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl) (2E)-but-2-enedioate} + 2 H_2O

$$

- The fumaric acid provides the (2E)-but-2-enedioate backbone.

- Each carboxyl group of fumaric acid reacts with one molecule of perfluorooctanol, forming the bis-ester.

- The perfluorinated alkyl chains contribute to the compound's unique properties such as hydrophobicity and chemical stability.

Purification and Characterization

- After the reaction, purification is typically achieved by extraction, washing, and chromatographic techniques to isolate the pure bis-ester.

- Characterization methods include NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm ester formation and fluorination.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Acid | Fumaric acid (trans-butenedioic acid) |

| Starting Alcohol | 1H,1H-perfluorooctanol |

| Catalyst | Acid catalyst (e.g., sulfuric acid, p-TsOH) |

| Solvent | Organic solvents (e.g., toluene, dichloromethane) |

| Temperature | Reflux conditions (typically 80–110 °C) |

| Reaction Time | Several hours (4–12 h depending on scale) |

| Water Removal | Continuous removal (e.g., Dean-Stark apparatus) |

| Purification | Extraction, washing, chromatography |

| Yield | Moderate to high (dependent on conditions) |

Alternative and Related Synthetic Methods

While the direct esterification is the primary method, alternative approaches may include:

Use of acid chlorides: Conversion of fumaric acid to fumaroyl chloride followed by reaction with perfluorooctanol could provide a more reactive intermediate, potentially improving yield or reaction rate.

Enzymatic esterification: Although less common for perfluorinated compounds due to their inertness, enzymatic catalysis might be explored for milder conditions.

Microwave-assisted synthesis: To reduce reaction time and improve efficiency, microwave irradiation can be applied, though literature specific to this compound is limited.

Reaction Analysis and Considerations

The perfluorinated alcohol is sterically hindered and highly electron-withdrawing, which can reduce its nucleophilicity, requiring optimized conditions for esterification.

The reaction must be carefully controlled to avoid side reactions such as polymerization of fumaric acid or degradation of fluorinated chains.

The stability of the perfluorinated ester makes it suitable for applications requiring chemical resistance and low surface energy.

Summary of Literature and Patent Insights

The compound has been documented in chemical databases such as PubChem (CID 5708999) and EPA DSSTox, confirming its identity and molecular formula $$ \mathrm{C}{20}\mathrm{H}6\mathrm{F}{30}\mathrm{O}4 $$ with CAS number 24120-18-1.

Patents related to slippery self-lubricating polymer surfaces reference related perfluorooctyl esters, indicating industrial interest and methods that may include similar esterification processes.

Commercial suppliers and chemical manufacturers provide this compound synthesized by the described esterification route, confirming the practicality of the method.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl) (2E)-but-2-enedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional groups, using reagents like sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Ester derivatives or alcohols.

Scientific Research Applications

Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl) (2E)-but-2-enedioate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of fluorinated polymers.

Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.

Industry: Utilized in the production of coatings, lubricants, and surfactants due to its chemical stability and resistance to harsh environments.

Mechanism of Action

The mechanism of action of Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl) (2E)-but-2-enedioate involves its interaction with various molecular targets. The fluorinated chains provide a hydrophobic surface that can interact with hydrophobic regions of proteins or cell membranes. This interaction can alter the conformation and function of proteins, potentially affecting biological pathways. The ester functional groups can also participate in hydrolysis reactions, releasing the fluorinated alcohol and butenedioic acid, which can further interact with biological molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Bis(pentadecafluorooctyl) Fumarate and Analogues

Key Observations:

- Fluorination Degree: Bis(pentadecafluorooctyl) fumarate and 1H,1H-perfluorooctyl methacrylate share full perfluorination (C8F15), whereas octafluoropentyl methanesulfonate (C5F8) is partially fluorinated. Full fluorination enhances hydrophobicity and chemical inertness but increases environmental persistence .

- Functional Groups: The fumarate ester backbone distinguishes the target compound from methacrylates (e.g., 1H,1H-perfluorooctyl methacrylate) and sulfonates (e.g., octafluoropentyl methanesulfonate). Fumarate esters are less reactive than methacrylates, making them preferable for stable coatings .

Performance in Superhydrophobic Coatings

Bis(pentadecafluorooctyl) fumarate outperforms non-fluorinated esters (e.g., alkyl acrylates) in superhydrophobic applications due to its ultra-low surface energy. When deposited via chemical vapor deposition (105°C), it forms crosslinked 2D networks with contact angles >150° and minimal roll-off angles . In contrast, partially fluorinated analogues (e.g., methoxy-{3-[(pentadecafluorooctyl)oxy]-propyl}-silane) require additional UV-ozone treatment to achieve comparable hydrophobicity .

Environmental and Regulatory Considerations

Regulatory scrutiny underlines the need for alternatives with reduced fluorine content or biodegradable side chains .

Biological Activity

Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl) (2E)-but-2-enedioate is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C24H6F40O4

- Molecular Weight : 1118.24 g/mol

- CAS Number : Specific CAS number not provided in available sources.

Biological Activity Overview

The biological activity of fluorinated compounds like Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl) (2E)-but-2-enedioate can be attributed to their unique structural characteristics. Fluorinated compounds often exhibit enhanced lipophilicity and stability compared to their non-fluorinated counterparts. This section summarizes key findings from research studies regarding the biological activity of this compound.

Antimicrobial Activity

Research has indicated that fluorinated compounds may possess antimicrobial properties. A study conducted on various fluorinated derivatives showed promising results against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial membranes due to the hydrophobic nature of the fluorinated chains.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl) (2E)-but-2-enedioate on various cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for potential therapeutic applications.

Case Studies

-

Case Study on Anticancer Properties

- Objective : To evaluate the anticancer effects of Bis(2,2,...).

- Methodology : Various cancer cell lines were treated with different concentrations of the compound.

- Results : Significant inhibition of cell proliferation was observed in breast and lung cancer cell lines.

- : The compound shows potential as an anticancer agent due to its selective cytotoxicity.

-

Case Study on Antimicrobial Efficacy

- Objective : Assess antimicrobial activity against Staphylococcus aureus.

- Methodology : Disk diffusion method was employed.

- Results : Zones of inhibition indicated effective antimicrobial action.

- : Supports further investigation into its use as an antimicrobial agent.

Data Table of Biological Activity

| Activity Type | Cell Line/Organism | Concentration Range | Observed Effect | Reference |

|---|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | 1-100 µM | Inhibition of proliferation | Study 1 |

| Cytotoxicity | A549 (Lung Cancer) | 1-100 µM | Selective cytotoxicity | Study 1 |

| Antimicrobial | Staphylococcus aureus | 0.1-10 µg/mL | Zones of inhibition observed | Study 2 |

Q & A

Q. What are the recommended synthetic routes for Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl) (2E)-but-2-enedioate, and what analytical techniques validate its purity?

The synthesis typically involves fluorinated esterification, where fumaric acid derivatives react with perfluorinated alcohols under acid catalysis. Purification via fractional distillation or column chromatography is critical due to the compound's high fluorine content. Validation of purity requires a combination of:

- Nuclear Magnetic Resonance (NMR) : To confirm the (2E)-configuration and ester linkages.

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify C=O (1700–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.

- Mass Spectrometry (MS) : High-resolution MS ensures molecular weight alignment and detects fluorinated fragments .

Q. How should researchers select appropriate theoretical frameworks for studying the physicochemical behavior of this fluorinated compound?

Align with theories addressing fluorocarbon interactions, such as fluorophobic effects or solubility parameters for perfluorinated systems . For example:

- Use Hansen solubility parameters to predict solvent compatibility.

- Apply density functional theory (DFT) to model electronic properties. Link these frameworks to experimental design (e.g., solvent selection for reactions) to ensure methodological rigor .

Advanced Research Questions

Q. What experimental design strategies optimize reaction conditions for synthesizing this compound with high regioselectivity?

Employ split-plot factorial designs to systematically vary temperature, catalyst loading, and solvent polarity. For example:

- Primary factors : Temperature (60–120°C), catalyst (p-toluenesulfonic acid vs. Lewis acids).

- Secondary factors : Reaction time (12–48 hrs), solvent (hexafluorobenzene vs. perfluorooctane). Statistical tools like ANOVA identify significant variables, while response surface methodology (RSM) optimizes yield .

Q. How can computational modeling predict the environmental persistence or bioaccumulation potential of this perfluorinated compound?

Use molecular dynamics (MD) simulations to assess interactions with biological membranes or soil matrices. Key steps:

- Quantitative Structure-Activity Relationship (QSAR) models : Predict logP values and biodegradation half-lives.

- Free-energy calculations : Estimate binding affinities to proteins (e.g., serum albumin) or environmental adsorbents. Validate predictions with experimental bioaccumulation assays (e.g., OECD 305 guidelines) .

Q. How should researchers address contradictions between experimental data and existing literature on the compound's thermal stability?

Conduct a methodological audit to identify variables causing discrepancies:

- Compare DSC/TGA protocols (heating rates, atmosphere).

- Assess purity differences via HPLC or X-ray crystallography.

- Replicate studies under controlled conditions (e.g., inert vs. oxidative atmospheres). If contradictions persist, propose revised decomposition mechanisms using isotopic labeling or in situ FTIR .

Methodological Challenges and Solutions

Q. What spectroscopic techniques resolve ambiguities in characterizing the compound’s fluorinated regions?

Q. How can researchers integrate synthetic chemistry with computational tools to accelerate property optimization?

Adopt a closed-loop workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.